

Spectroscopic Profile of Benzoic Acid, 3-Methylphenyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzoic acid, 3-methylphenyl ester*

Cat. No.: *B355533*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **Benzoic acid, 3-methylphenyl ester**, also known as m-tolyl benzoate. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **Benzoic acid, 3-methylphenyl ester**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.28–8.20	m	Aromatic Protons (Benzoate Ring)
7.65	dd	Aromatic Proton (Benzoate Ring)
7.54	dd	Aromatic Protons (Benzoate Ring)
7.35	t	Aromatic Proton (m-tolyl Ring)
7.20-7.00 (estimated)	m	Aromatic Protons (m-tolyl Ring)
2.35 (estimated)	s	Methyl Protons ($-\text{CH}_3$)

Note: The data is based on a published spectrum. Estimated values are derived from typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

While a specific, publicly available line-listed IR spectrum for **Benzoic acid, 3-methylphenyl ester** is not readily accessible, its presence is noted in the Aldrich FT-IR Collection. Based on the functional groups present in the molecule (ester, aromatic rings), the following characteristic absorption bands are expected:

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~3000-2850	Medium	Methyl C-H Stretch
~1735-1715	Strong	C=O Ester Stretch
~1600, ~1480	Medium-Strong	Aromatic C=C Bending
~1270-1150	Strong	C-O Ester Stretch

Note: These are predicted values based on characteristic group frequencies.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹³C NMR data for **Benzoic acid, 3-methylphenyl ester** is mentioned in patent literature, though specific chemical shifts are not provided in the readily available search results. The expected chemical shift regions are outlined below based on the molecular structure.

Chemical Shift (δ) ppm	Assignment
~165	Ester Carbonyl (C=O)
~150-120	Aromatic Carbons
~21	Methyl Carbon (-CH ₃)

Note: These are estimated chemical shift ranges.

Mass Spectrometry (MS)

Specific mass spectrometry data with fragmentation patterns for **Benzoic acid, 3-methylphenyl ester** is not detailed in the available search results. The molecule has a molecular weight of 212.24 g/mol . Key expected fragments in an electron ionization (EI) mass spectrum would include:

m/z	Fragment Ion
212	[M] ⁺ (Molecular Ion)
105	[C ₆ H ₅ CO] ⁺ (Benzoyl Cation)
107	[CH ₃ C ₆ H ₄ O] ⁺ (Cresoxy Cation)
77	[C ₆ H ₅] ⁺ (Phenyl Cation)

Note: These are predicted major fragments based on the structure.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Synthesis of Benzoic Acid, 3-methylphenyl Ester (m-tolyl benzoate)

A common method for the synthesis of esters is the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Materials:

- Benzoic acid
- m-Cresol
- Concentrated sulfuric acid (catalyst)
- Anhydrous solvent (e.g., toluene)
- Sodium bicarbonate solution (for washing)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- In a round-bottom flask, dissolve benzoic acid in a minimal amount of anhydrous toluene.
- Add an equimolar amount of m-cresol to the solution.
- Carefully add a catalytic amount of concentrated sulfuric acid.
- Fit the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography.
- After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash it with a saturated sodium bicarbonate solution to remove unreacted benzoic acid and the acid catalyst.

- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
- Purify the crude product by distillation or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a small amount of the purified **Benzoic acid, 3-methylphenyl ester** in a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Process the spectra to determine chemical shifts (referenced to TMS at 0.00 ppm), integration, and coupling constants.

Infrared (IR) Spectroscopy:

- Obtain a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr).
- Alternatively, if the sample is a solid, prepare a KBr pellet or a mull.
- Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of $4000\text{--}400\text{ cm}^{-1}$.
- Identify the characteristic absorption bands corresponding to the functional groups.

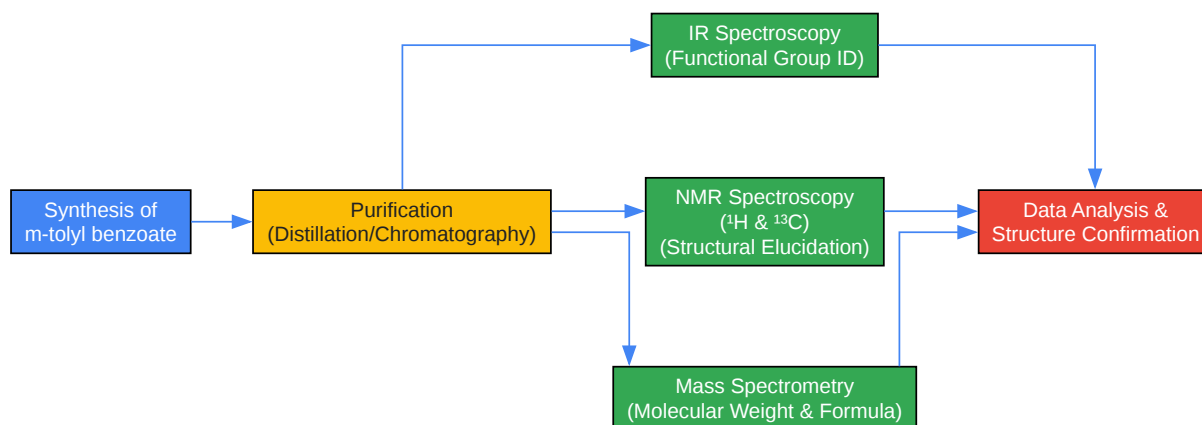
Mass Spectrometry (MS):

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionize the sample using a suitable method, such as electron ionization (EI).

- Analyze the resulting ions based on their mass-to-charge ratio (m/z).
- Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The logical workflow for the spectroscopic analysis of a synthesized organic compound like **Benzoic acid, 3-methylphenyl ester** can be visualized as a sequential process of purification and characterization.



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Caption: Workflow for the synthesis and spectroscopic characterization of m-tolyl benzoate.

- To cite this document: BenchChem. [Spectroscopic Profile of Benzoic Acid, 3-Methylphenyl Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b355533#spectroscopic-data-for-benzoic-acid-3-methylphenyl-ester\]](https://www.benchchem.com/product/b355533#spectroscopic-data-for-benzoic-acid-3-methylphenyl-ester)

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com